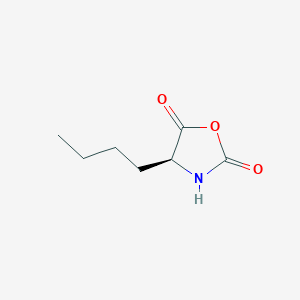

(S)-4-Butyloxazolidine-2,5-dione

Description

BenchChem offers high-quality (S)-4-Butyloxazolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-Butyloxazolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

(4S)-4-butyl-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C7H11NO3/c1-2-3-4-5-6(9)11-7(10)8-5/h5H,2-4H2,1H3,(H,8,10)/t5-/m0/s1 |

InChI Key |

IDLCGAPAQNQOQR-YFKPBYRVSA-N |

Isomeric SMILES |

CCCC[C@H]1C(=O)OC(=O)N1 |

Canonical SMILES |

CCCCC1C(=O)OC(=O)N1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: (S)-4-Butyloxazolidine-2,5-dione (Norleucine NCA)

[1]

Executive Summary

(S)-4-Butyloxazolidine-2,5-dione, commonly known as Norleucine N-Carboxyanhydride (Norleucine NCA) , is a high-value heterocycle used primarily in the precision synthesis of poly(amino acid)s.[1][2][3] As the activated cyclic anhydride of the non-canonical amino acid L-Norleucine, it serves as a critical monomer for generating Poly(L-norleucine) —a polypeptide that mimics the hydrophobicity of Poly(L-methionine) without the oxidative instability associated with the thioether side chain.[1]

This guide details the physicochemical properties, synthesis protocols, and polymerization mechanisms of Norleucine NCA, designed for researchers requiring strict control over polypeptide architecture in drug delivery and protein engineering.

Molecular Identity & Structural Analysis[1]

Unlike its constitutional isomer Leucine NCA (isobutyl side chain), Norleucine NCA possesses a linear n-butyl side chain.[1] This structural distinction governs the packing efficiency and hydrophobic interactions of the resulting polymer.

Chemical Specifications

| Property | Data |

| IUPAC Name | (4S)-4-butyl-1,3-oxazolidine-2,5-dione |

| Common Name | Norleucine NCA, Nle-NCA |

| CAS Number | 29774-90-1 |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

| Physical State | White Crystalline Solid |

| Solubility | Soluble in THF, Dioxane, DMF, Ethyl Acetate; Reacts with Water |

| Precursor | L-Norleucine ((S)-2-aminohexanoic acid) |

Spectroscopic Signature (Quality Control)

High-purity NCAs exhibit a characteristic "doublet" in FTIR analysis, corresponding to the two carbonyl stretches of the anhydride ring.

-

C=O (Anhydride) Stretch 1: ~1850–1860 cm⁻¹

-

C=O (Anhydride) Stretch 2: ~1780–1790 cm⁻¹

-

Impurity Alert: A broad peak around 3300 cm⁻¹ (N-H stretch) or 1700 cm⁻¹ (acid carbonyl) indicates hydrolysis to the linear amino acid or presence of Norleucine-HCl salt.

Synthesis & Purification Protocols

The synthesis of Norleucine NCA follows the Fuchs-Farthing method , utilizing phosgene (or triphosgene) to cyclize the amino acid.[2] Warning: This reaction generates HCl and requires strictly anhydrous conditions to prevent premature ring opening.

Protocol: Phosgenation of L-Norleucine

Reagents: L-Norleucine, Triphosgene (solid phosgene equivalent),

-

Suspension: Suspend L-Norleucine (10 mmol) in dry THF (50 mL) under an inert atmosphere (N₂ or Ar).

-

Addition: Add

-Pinene (22 mmol) to scavenge HCl byproducts, preventing acid-catalyzed side reactions. -

Cyclization: Add Triphosgene (3.5 mmol) dissolved in THF dropwise at 50°C.

-

Reflux: Stir at 50–60°C until the solution becomes clear (approx. 2–4 hours), indicating complete consumption of the amino acid.

-

Workup: Evaporate solvent under vacuum.

-

Purification (Critical): Recrystallize the crude solid 3x from a mixture of dry Ethyl Acetate/Hexanes inside a glovebox.

-

Note: Residual chloride ions or acid will terminate polymerization.

-

Visualizing the Synthesis Pathway

Figure 1: Fuchs-Farthing synthesis pathway converting L-Norleucine to Norleucine NCA via phosgenation.[1][4]

Chemical Reactivity: Ring-Opening Polymerization (ROP)[1][3][8]

The utility of (S)-4-Butyloxazolidine-2,5-dione lies in its ability to undergo ROP to form polypeptides.[1][4] The reaction is driven by the release of CO₂ (entropic gain) and the relief of ring strain.

Polymerization Mechanisms

Two distinct mechanisms compete depending on the initiator used:

-

Nucleophilic Attack Mechanism (NAM):

-

Initiator: Primary amines (e.g., hexylamine, benzylamine).

-

Process: The amine attacks the C-5 carbonyl, opening the ring. A proton transfer and decarboxylation (loss of CO₂) follow, regenerating a nucleophilic amine at the chain end.

-

Result: Linear control over molecular weight (

).

-

-

Activated Monomer Mechanism (AMM):

-

Initiator: Tertiary amines or strong bases.

-

Process: The base deprotonates the N-H of the NCA ring, creating a nucleophilic NCA anion. This anion attacks another NCA monomer.

-

Result: Faster rates but often higher dispersity; prone to side reactions if not carefully controlled.

-

Diagram: NAM vs. AMM Pathways[1]

Figure 2: Mechanistic divergence in NCA polymerization based on initiator class (Primary Amine vs. Tertiary Base).[1]

Applications in Drug Development[9]

Oxidation-Resistant Hydrophobic Blocks

Poly(L-methionine) is a standard hydrophobic block in amphiphilic copolymers used for micellar drug delivery.[1] However, the thioether group in methionine is susceptible to oxidation (forming sulfoxides), which alters the polymer's solubility and stability.

-

Solution: Poly(L-norleucine), derived from (S)-4-Butyloxazolidine-2,5-dione, is isosteric to Poly(L-methionine) but lacks the sulfur atom.[1]

-

Benefit: It maintains the hydrophobic core structure of micelles while providing superior oxidative stability during storage and biological transport.

"Clickable" Scaffolds

While Norleucine NCA itself has an alkyl side chain, it is often copolymerized with functionalized NCAs (e.g., Azido-lysine NCA or Propargyl-glutamate NCA).[1] The Norleucine segments serve as inert spacers that dilute the functional density, preventing steric crowding during subsequent "click" chemistry modifications.

Handling & Storage (Critical Protocols)

NCAs are notoriously sensitive to moisture. Water acts as an initiator (via hydrolysis to amino acid), leading to uncontrolled polymerization or degradation.

-

Storage: Store at -20°C or lower in a sealed vial under Argon/Nitrogen.

-

Handling: Always handle inside a glovebox or use strict Schlenk techniques.

-

Solvent Quality: Polymerization solvents (DMF, THF) must be dried (e.g., over CaH₂ or via solvent purification columns) and free of amines/acids.

-

Disposal: Quench excess NCA with a mixture of water and ethanol to force hydrolysis and decarboxylation before disposal.

References

-

Accela Chem. (n.d.). (S)-4-Butyloxazolidine-2,5-dione Product Data. Retrieved from [Link]

- Kricheldorf, H. R. (2006).

-

Deming, T. J. (2007). Synthetic polypeptides for biomedical applications. Progress in Polymer Science, 32(8-9), 858-875.[1]

- Hadjichristidis, N., et al. (2009). Amino acid-based block copolymers. Chemical Reviews, 109(11), 5528-5578.

-

PubChem. (n.d.). (S)-4-Isobutyloxazolidine-2,5-dione (Leucine NCA) & Related Compounds.[1] Retrieved from [Link]

-

Deng, C., & Deming, T. J. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 9(10), 551.[2][5] Retrieved from [Link][2]

Sources

- 1. 3190-70-3|(S)-4-Isobutyloxazolidine-2,5-dione|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 4. chem.pku.edu.cn [chem.pku.edu.cn]

- 5. mdpi.com [mdpi.com]

Technical Guide: Synthesis of (S)-4-Isobutyloxazolidine-2,5-dione (L-Leucine NCA)

Executive Summary & Strategic Importance

(S)-4-Isobutyloxazolidine-2,5-dione , commonly known as L-Leucine N-Carboxyanhydride (L-Leu-NCA) , is the critical monomeric precursor for the synthesis of Poly(L-Leucine) and amphiphilic block copolypeptides via Ring-Opening Polymerization (ROP).

In the context of drug delivery and tissue engineering, the purity of this monomer is the single most deterministic factor in controlling polymer molecular weight distribution (dispersity, Đ). Even trace amounts of acidic impurities (HCl) or unreacted amines act as termination agents, stalling chain growth.

This guide moves beyond the historical "Leuchs" method, focusing on the Fuchs-Farthing approach using Triphosgene with Terpene Scavengers . This modern protocol maximizes safety and yield while minimizing the hydrolytic degradation often seen in classical phosgenation.

Mechanistic Pathways & Selection Logic

The Fuchs-Farthing vs. Leuchs Dilemma

While the Leuchs method (cyclization of N-alkoxycarbonyl amino acid chlorides) is historically significant, it requires high temperatures that degrade labile NCAs. The Fuchs-Farthing method (direct phosgenation) is the industry standard but suffers from HCl byproduct generation, which catalyzes the reverse reaction (ring opening).

The Solution: Use Triphosgene (solid, safer equivalent of phosgene) combined with an HCl Scavenger (α-Pinene or Limonene). The scavenger traps HCl as a stable alkyl chloride, driving the equilibrium forward and protecting the acid-sensitive NCA ring.

Reaction Mechanism Visualization

The following diagram illustrates the conversion of L-Leucine to L-Leu-NCA using Triphosgene, highlighting the critical intermediate and the role of the scavenger.

Figure 1: Mechanistic pathway for L-Leu-NCA synthesis.[1] The scavenger pathway (bottom) prevents acid-catalyzed decomposition of the product.

Optimized Synthesis Protocol

Method: Triphosgene-Mediated Phosgenation with α-Pinene Scavenging. Scale: 10g L-Leucine input (Scalable to 100g).

Reagents & Materials

| Reagent | Purity/Grade | Role | Critical Note |

| L-Leucine | >99%, finely ground | Substrate | Must be vacuum dried (48h, P₂O₅) to remove trace water. |

| Triphosgene | 98% | Carbonyl Source | Solid substitute for phosgene. Highly Toxic. |

| α-Pinene | 98% | HCl Scavenger | Prevents acid attack on NCA ring. |

| THF | Anhydrous (<50 ppm H₂O) | Solvent | Distilled over Na/Benzophenone or from SPS. |

| Ethyl Acetate | Anhydrous | Purification | For recrystallization.[2] |

| Hexanes | Anhydrous | Precipitant | For recrystallization.[2] |

Step-by-Step Workflow

Step 1: Pre-Reaction Preparation

-

Drying: Dry L-Leucine in a vacuum oven at 40°C over P₂O₅ for 48 hours. Moisture is the primary cause of failure.

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel. Flush continuously with dry Nitrogen or Argon.

Step 2: Reaction Initiation

-

Suspend L-Leucine (10.0 g, 76.2 mmol) in anhydrous THF (150 mL) .

-

Add α-Pinene (22.0 mL, 138 mmol) . The suspension will remain heterogeneous.

-

Heat the mixture to 50°C .

Step 3: Phosgenation

-

Dissolve Triphosgene (7.6 g, 25.6 mmol) in THF (30 mL) .

-

Safety Note: Perform in a well-ventilated fume hood. Triphosgene generates phosgene gas upon decomposition.

-

Add the Triphosgene solution dropwise over 30-60 minutes .

-

Observation: The reaction mixture will gradually clarify as the amino acid converts to the soluble NCA.

-

Stir at 50°C for an additional 2-3 hours until the solution is completely clear.

Step 4: Workup & Isolation

-

Concentrate the solution to approximately 20% of its original volume using a rotary evaporator (Temperature < 40°C).

-

Precipitation: Add the concentrated oil dropwise into cold Hexanes (400 mL, -20°C) with vigorous stirring.

-

Filter the white precipitate under a nitrogen blanket (Schlenk filtration is preferred to avoid atmospheric moisture).

Step 5: Purification (Recrystallization) This step is non-negotiable for polymerization-grade monomers.

-

Dissolve the crude solid in a minimal amount of Ethyl Acetate at room temperature.

-

Filter through a 0.2 µm PTFE syringe filter to remove insoluble salts/impurities.

-

Layer Hexanes (3:1 ratio relative to Ethyl Acetate) on top of the solution.

-

Store at -20°C overnight.

-

Collect crystals via filtration in a glovebox or under inert gas.

Quality Control & Validation

A self-validating system requires confirming structure and purity before use.

Analytical Specifications

| Test | Expected Result | Interpretation |

| Appearance | White crystalline solid | Yellowing indicates amine oxidation or polymerization. |

| Melting Point | 77–79°C | Lower MP indicates solvent occlusion or hydrolysis. |

| FT-IR | Peaks at ~1850, 1780 cm⁻¹ | Characteristic anhydride doublet. Broad OH stretch (>3000) indicates hydrolysis. |

| ¹H NMR (CDCl₃) | δ 6.8 (s, 1H, NH), 4.3 (dd, 1H, α-CH) | Sharp peaks required. Broadening suggests oligomerization. |

| Chloride Content | < 0.05% | High Cl⁻ terminates polymerization. Measure via Volhard titration if necessary. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of L-Leu-NCA.

Troubleshooting & Field Insights

The "Water Effect"

NCA polymerization is notoriously sensitive. If your NCA yields low molecular weight polymers:

-

Diagnosis: Trace water or HCl is acting as an initiator/terminator.

-

Fix: Do not rely on standard bottle solvents. Use a Solvent Purification System (SPS) or distill THF over sodium/benzophenone immediately before use.

-

Storage: Store L-Leu-NCA in a glovebox at -20°C. It degrades strictly upon exposure to ambient humidity.

Safety: Triphosgene Handling

Triphosgene is a solid trimer of phosgene. Upon contact with nucleophiles or heat, it decomposes to release phosgene gas.

-

Always have a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide ready to neutralize spills.

-

Never weigh Triphosgene on an open bench; use a fume hood with a precision balance.

References

-

Daly, W. H., & Poche, D. (1988).[3] The preparation of N-carboxyanhydrides of α-amino acids using triphosgene. Tetrahedron Letters, 29(46), 5859-5862.

-

Smeets, N. M. B., et al. (2005). A Scalable Synthesis of L-Leucine-N-carboxyanhydride. Organic Process Research & Development, 9(6), 757–763.[4]

-

Deming, T. J. (2007). Synthetic polypeptides for biomedical applications. Progress in Polymer Science, 32(8-9), 858-875.

-

Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752-5784.

-

Farthing, A. C. (1950). Synthetic Polypeptides.[1][5] Part II. Preparation of N-Carboxyanhydrides. Journal of the Chemical Society, 3213-3217.[3]

Sources

- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 4. research.tue.nl [research.tue.nl]

- 5. tandfonline.com [tandfonline.com]

Mechanistic Dynamics and Controlled Ring-Opening Polymerization of (4S)-4-isobutyl-1,3-oxazolidine-2,5-dione

Executive Summary

The synthesis of well-defined poly(L-leucine) architectures relies heavily on the ring-opening polymerization (ROP) of its cyclic monomer, (4S)-4-isobutyl-1,3-oxazolidine-2,5-dione, widely known as L-Leucine N-carboxyanhydride (L-Leu NCA)[1]. As a Senior Application Scientist, I have observed that the successful translation of this monomer into high-fidelity polypeptides requires a rigorous understanding of its dual-pathway kinetics. This whitepaper dissects the mechanistic divergence between the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM), providing researchers with the causal logic and self-validating protocols necessary to achieve absolute control over molecular weight and polydispersity.

Chemical Identity and Structural Rationale

L-Leu NCA is a highly reactive, multi-center electrophile[1]. The 1,3-oxazolidine-2,5-dione ring features three critical reactive sites that dictate its polymerization behavior:

-

C5 Carbonyl: The primary site for nucleophilic attack.

-

C2 Carbonyl: A secondary electrophilic site, though less favored due to steric and electronic factors.

-

3-NH Proton: A weakly acidic site susceptible to deprotonation by strong bases.

The competition between nucleophilic attack at the C5 position and deprotonation at the 3-NH position is the fundamental fork in the road for NCA polymerization[2].

Divergent Mechanistic Pathways: NAM vs. AMM

The trajectory of L-Leu NCA polymerization is entirely governed by the basicity versus nucleophilicity of the chosen initiator[3].

The Normal Amine Mechanism (NAM)

Initiated by primary amines (e.g., n-hexylamine), the NAM is a purely nucleophilic process. The primary amine attacks the highly electrophilic C5 carbonyl of the NCA ring[2]. This rate-determining carbonyl addition is followed by ring opening and subsequent decarboxylation (the release of CO₂), which generates a new primary amine at the propagating chain end[2].

-

Causality in Control: Because the propagating species is a neutral amine and initiation is faster than propagation, NAM yields highly predictable molecular weights and low polydispersity indices (PDI)[4]. The resulting polymer chains possess an initiator moiety at the α-terminus and a primary amine at the ω-terminus[5].

The Activated Monomer Mechanism (AMM)

When strong bases or tertiary amines (e.g., triethylamine, pKa ~10-12) are introduced, the AMM pathway dominates[6]. Instead of a nucleophilic attack, the base deprotonates the 3-NH of the NCA ring, generating an NCA anion (the "activated monomer")[2]. This highly reactive anion attacks the C5 position of another NCA molecule.

-

Causality in Auto-Acceleration: Because AMM proceeds via anionic propagation, it is significantly faster than NAM[2]. However, it suffers from poor initiation-to-propagation ratios, resulting in higher-than-theoretical molecular weights, broad PDI, and complex chain-end structures (typically an N-acylated NCA at the α-end)[5][7].

Mechanistic divergence in L-Leu NCA polymerization based on initiator selection.

Kinetic Paradigms and Causality in Reaction Control

Achieving a low PDI in poly(L-leucine) synthesis requires the strict suppression of the AMM pathway and the prevention of premature chain termination. Field-proven insights dictate two major environmental controls:

-

The Dual-Threat of Moisture: Water must be rigorously excluded. Water acts dually as both a nucleophile and a base. Trace moisture can simultaneously initiate both NAM and AMM, leading to bimodal molecular weight distributions and a complete loss of living chain character.

-

Solvent-Induced Precipitation: Poly(L-leucine) rapidly forms rigid α-helices and β-sheets. If the growing polypeptide chain becomes insoluble in the reaction medium, it precipitates out of solution. This physically buries the active chain end, terminating propagation and leading to bimodal distributions[4]. Therefore, selecting highly solvating media like anhydrous N,N-dimethylformamide (DMF) or 1,4-dioxane is a critical causal choice for maintaining a living polymerization[8].

Quantitative Data Summary

| Parameter | Normal Amine Mechanism (NAM) | Activated Monomer Mechanism (AMM) |

| Initiator pKa Threshold | Moderate (Primary Amines) | High (Strong Bases, pKa ~10-12) |

| Active Propagating Species | Primary Amine Chain End | NCA Anion (Deprotonated 3-NH) |

| Relative Propagation Rate | Slower, highly controlled | Rapid, prone to auto-acceleration |

| Typical Polydispersity (PDI) | < 1.2 (Narrow) | > 1.5 (Broad / Bimodal) |

| Molecular Weight (MW) | Matches Monomer:Initiator Ratio | Significantly higher than theoretical |

| α-Terminus Structure | Initiator Moiety | N-acylated NCA |

| ω-Terminus Structure | Primary Amine | Primary Amine / Anhydride |

| Table 1: Quantitative and kinetic divergence in L-Leu NCA polymerization pathways. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows incorporate built-in validation steps to confirm mechanistic fidelity and prevent cross-contamination between pathways.

Self-validating workflow for the controlled ROP of L-Leu NCA.

Protocol 1: Synthesis and Purification of L-Leu NCA

Objective: Synthesize ultra-pure monomer to prevent auto-acceleration and AMM cross-contamination.

-

Synthesis: In a flame-dried Schlenk flask, suspend L-leucine in anhydrous THF. Add triphosgene (0.33 equivalents) under a strict nitrogen atmosphere[4].

-

Cyclization: Heat the mixture to 40–50 °C.

-

Self-Validation: The reaction is complete when the opaque suspension transitions to a clear solution, visually confirming the formation of the soluble NCA ring.

-

-

Purification: Remove the THF solvent under vacuum. Recrystallize the crude product from anhydrous ethyl acetate/hexane inside a glovebox.

-

Causality: Triphosgene generates HCl as a byproduct. If HCl is not rigorously removed, it acts as a scavenger for the primary amine initiator during ROP, stalling the NAM pathway and ruining the stoichiometry[6].

-

Protocol 2: Controlled ROP via NAM

Objective: Synthesize poly(L-leucine) with a targeted degree of polymerization (DP) and PDI < 1.2.

-

Initiation: Dissolve the purified L-Leu NCA in anhydrous DMF or 1,4-dioxane[8]. The concentration must be optimized (typically 0.05–0.1 M) to prevent premature polymer precipitation[4]. Inject a calculated volume of n-hexylamine.

-

Propagation Tracking: Maintain the reaction at 0 °C to room temperature.

-

Self-Validation: Monitor the reaction via in situ FTIR. The disappearance of the characteristic NCA anhydride C=O stretching bands at ~1790 cm⁻¹ and 1850 cm⁻¹ confirms continuous monomer consumption without needing to break the anhydrous seal and risk moisture ingress[6].

-

-

Termination & Isolation: Upon complete conversion, precipitate the poly(L-leucine) into a 10-fold excess of cold, vigorously stirred anhydrous diethyl ether[4]. Isolate via centrifugation and dry under high vacuum.

-

End-Group Analysis:

-

Self-Validation: Perform ¹³C NMR and MALDI-TOF MS. NAM-derived polymers will exhibit the hexylamine initiator moiety at the α-end and a primary amine at the ω-end. The presence of an N-acylated NCA α-end indicates AMM contamination[5].

-

References

Sources

- 1. (S)-4-Isobutyl-oxazolidine-2,5-dione | 3190-70-3 [sigmaaldrich.com]

- 2. Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doras.dcu.ie [doras.dcu.ie]

- 4. benchchem.com [benchchem.com]

- 5. materials.uoi.gr [materials.uoi.gr]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. scite.ai [scite.ai]

solubility of (S)-4-Isobutyloxazolidine-2,5-dione in organic solvents

This guide serves as an advanced technical reference for the handling, purification, and application of (S)-4-Isobutyloxazolidine-2,5-dione , commonly referred to as L-Leucine N-Carboxyanhydride (Leu-NCA) .[1]

Executive Summary: The Criticality of Solvation in NCA Chemistry

L-Leucine N-carboxyanhydride (Leu-NCA) is a high-energy, moisture-sensitive heterocycle used primarily for the synthesis of Poly-L-Leucine and amphiphilic block copolypeptides via Ring-Opening Polymerization (ROP).[1]

For the synthetic chemist, solubility is not merely a physical property; it is the control switch for polymerization kinetics. The choice of solvent dictates:

-

Mechanism: Whether the reaction proceeds via the Normal Amine Mechanism (NAM) or the Activated Monomer Mechanism (AMM).[2][3][4]

-

Topology: Whether the polymer grows linearly or aggregates into

-sheets during synthesis.[1] -

Purity: The ability to separate the monomer from its hydrolytic by-products (L-Leucine) and oligomers.[1]

Part 1: Physicochemical Profile[1]

| Parameter | Data |

| Chemical Name | (S)-4-Isobutyloxazolidine-2,5-dione |

| Common Name | L-Leucine NCA (Leu-NCA) |

| CAS Number | 3190-70-3 |

| Molecular Weight | 157.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 77–79 °C (Decomposes) |

| Storage | -20°C, Inert Atmosphere ( |

Part 2: Solubility Landscape & Solvent Selection

Quantitative solubility data for NCAs is rarely reported in g/L due to their reactivity; they are generally handled in solution concentrations ranging from 0.1 M to 1.0 M .[1] The table below categorizes solvents based on their functional utility in Leu-NCA workflows.

Table 1: Solubility and Functional Compatibility

| Solvent | Solubility Rating | Functional Application | Critical Notes |

| Tetrahydrofuran (THF) | High (>200 mg/mL) | Reaction / Purification | Preferred Solvent. Must be anhydrous/inhibitor-free.[1] Excellent for recrystallization when paired with Hexane.[1] |

| Ethyl Acetate (EtOAc) | High | Purification | Good alternative to THF for recrystallization.[1] Less hygroscopic than THF, offering safer handling outside a glovebox. |

| Dichloromethane (DCM) | High | Reaction | Solubilizes the monomer well but often precipitates the polymer (Poly-L-Leucine), leading to heterogeneous kinetics.[1] |

| DMF / DMSO | High | Reaction (Polymerization) | Promotes Activated Monomer Mechanism (AMM) due to high dielectric constant.[1] Hard to remove; trace amine impurities in DMF can auto-initiate polymerization. |

| 1,4-Dioxane | High | Reaction (Lyophilization) | High freezing point (12°C) allows for easy removal via lyophilization.[1] |

| Hexane / Heptane | Insoluble | Precipitation (Antisolvent) | Used to crash out Leu-NCA from THF/EtOAc solutions during purification.[1] |

| Diethyl Ether | Low/Partial | Washing | Often used to wash crude solids.[1] Can solubilize some impurities but may not fully precipitate the monomer. |

| Water / Alcohols | Reactive | FORBIDDEN | Rapid Hydrolysis. Reacts to release |

Part 3: Mechanistic Implications of Solvent Choice

The solvent environment dictates the polymerization pathway. In low-dielectric solvents (THF, Dioxane), the nucleophilic attack is favored (NAM). In high-dielectric or basic solvents (DMF), the deprotonation of the NCA ring is favored (AMM), which can lead to faster but less controlled polymerization.

Diagram 1: Solvent-Directed Reaction Pathways[1]

Caption: Solvent polarity influences the competition between nucleophilic ring opening (NAM) and deprotonation (AMM).[1]

Part 4: Experimental Protocols

Protocol A: Qualitative Solubility & Quality Check (Self-Validating)

Before committing valuable material to a reaction, verify the quality of your monomer and solvent.

-

Prepare: A dry 4 mL vial with a septum cap under inert gas (Nitrogen/Argon).

-

Dissolve: Add 50 mg of Leu-NCA to 0.5 mL of the target solvent (e.g., THF).

-

Observation: The solution should be completely clear and colorless . Turbidity indicates the presence of hydrolyzed Poly-L-Leucine (which is insoluble in THF).[1]

-

-

Validate (The "Bubble Test"): Add 1 drop of water to the solution.

-

Positive Result: Immediate, vigorous evolution of bubbles (

) and precipitation of a white solid (L-Leucine).[1] This confirms the NCA ring was intact and reactive. -

Negative Result: No bubbles implies the material had already hydrolyzed.

-

Protocol B: Purification via Recrystallization (THF/Hexane)

This is the industry-standard method for obtaining polymerization-grade Leu-NCA.[1] It relies on the high solubility of Leu-NCA in THF and its near-zero solubility in Hexane.[1]

Safety: Perform all steps in a fume hood or glovebox. NCAs are sensitizers.[1]

-

Dissolution: Dissolve crude Leu-NCA in anhydrous THF at room temperature. Use the minimum volume necessary (approx. 3–5 mL THF per gram of NCA).

-

Note: Do not heat significantly, as thermal polymerization can occur.[1]

-

-

Filtration (Crucial): Filter the solution through a dry Celite (diatomaceous earth) pad or a 0.2 µm PTFE syringe filter into a dry Schlenk flask.

-

Purpose: Removes insoluble polymer chains and inorganic salts derived from the synthesis (e.g., amine hydrochlorides).

-

-

Precipitation: Under vigorous stirring, slowly add anhydrous Hexane (or Heptane) dropwise.

-

Ratio: Target a solvent:antisolvent ratio of 1:3 to 1:5 .

-

Observation: The solution will turn cloudy (oiling out may occur first) before crystallizing into white needles.

-

-

Crystallization: Transfer the flask to a -20°C freezer for 2–4 hours to maximize yield.

-

Isolation: Filter the crystals under an inert atmosphere (Schlenk frit or glovebox filtration). Wash with cold Hexane (

).[1] -

Drying: Dry under high vacuum (<0.1 mbar) for 4–6 hours at room temperature.

Diagram 2: Purification Workflow

Caption: Step-by-step purification workflow to ensure removal of catalytic impurities and hydrolyzed oligomers.

References

-

Kricheldorf, H. R. (2006).[1] Polypeptides and 100 Years of Chemistry of

-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link[1] -

Deming, T. J. (2007).[1] Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science. Link

-

Hadjichristidis, N., et al. (2009).[1] Amino Acid N-Carboxyanhydrides: A Tool for the Synthesis of Well-Defined Polypeptides. Chemical Reviews. Link[1]

-

Cheng, J., & Deming, T. J. (1999).

-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry. Link -

Sigma-Aldrich. (n.d.).[1] L-Leucine N-carboxyanhydride Product Specification. Link

Sources

Spectroscopic Analysis of (S)-4-Butyloxazolidine-2,5-dione: A Definitive Guide to NMR Characterization of L-Norleucine NCA

Executive Summary

(S)-4-Butyloxazolidine-2,5-dione, universally recognized in peptide chemistry as L-Norleucine N-carboxyanhydride (L-Norleucine NCA) , is a highly reactive cyclic monomer utilized extensively in the synthesis of well-defined polypeptides via Ring-Opening Polymerization (ROP). Because NCAs are exquisitely sensitive to nucleophiles, moisture, and thermal degradation, ensuring ultra-high monomer purity is the most critical parameter for achieving controlled polymerizations and predictable molecular weights.

Historically, NCA syntheses were monitored visually—assuming completion when the reaction solution cleared 1. However, modern macromolecular engineering mandates rigorous Nuclear Magnetic Resonance (NMR) spectroscopy to detect trace electrophilic impurities or premature ring-opening that visual inspection misses. This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic profiling and self-validating experimental protocols for L-Norleucine NCA.

Structural Dynamics & Spectroscopic Causality

The oxazolidine-2,5-dione ring system presents a unique electronic environment that dictates its NMR signature. The core contains two distinct carbonyl groups: the C5 carbonyl and the C2 carbonyl .

-

C5 Carbonyl (Anhydride-like): Flanked by the

-carbon (C4) and the ring oxygen, this carbonyl behaves electronically like an ester or anhydride. It is highly electron-deficient, resulting in a significantly deshielded resonance in -

C2 Carbonyl (Carbamate-like): Flanked by the ring nitrogen and oxygen, the C2 carbonyl experiences electron density donation from the nitrogen lone pair delocalizing into the carbonyl

-system. This shielding effect pushes its resonance upfield relative to C5.

The butyl side chain of L-norleucine exerts a mild electron-donating inductive effect, but the predominant spectroscopic feature of the molecule is the extreme deshielding of the

Quantitative NMR Data Summaries

To establish a baseline for monomer purity, the following tables summarize the expected

Table 1: H NMR Assignments (400 MHz, CDCl )

| Position | Chemical Shift ( | Multiplicity | Integration | Causality / Structural Rationale |

| N-H | 6.50 - 6.80 | Broad singlet (br s) | 1H | Deshielded by C2/C5 carbonyls; broadened by |

| C4-H ( | 4.25 - 4.35 | Multiplet (m) | 1H | Strongly deshielded by the adjacent N and C5=O. Couples with the diastereotopic |

| C1'-H | 1.80 - 2.00 | Multiplet (m) | 2H | Diastereotopic nature induced by the adjacent chiral C4 center; complex splitting pattern. |

| C2'-H | 1.30 - 1.50 | Multiplet (m) | 4H | Aliphatic bulk of the butyl chain; minimal deshielding from the NCA core. |

| C4'-H | 0.85 - 0.95 | Triplet (t) | 3H | Terminal methyl group; standard aliphatic resonance unaffected by the ring. |

Table 2: C NMR Assignments (100 MHz, CDCl )

| Position | Chemical Shift ( | Causality / Structural Rationale |

| C5 (Carbonyl) | 169.5 - 170.5 | Anhydride/ester-like carbonyl; highly deshielded due to lack of strong resonance donation. |

| C2 (Carbonyl) | 152.0 - 153.0 | Carbamate-like carbonyl; shielded relative to C5 due to nitrogen lone pair delocalization. |

| C4 ( | 58.0 - 59.5 | Directly attached to electronegative N and adjacent to C5=O. |

| C1' ( | 31.0 - 32.0 | First carbon of the butyl chain; experiences mild |

| C2' ( | 26.5 - 27.5 | Central aliphatic chain carbon. |

| C3' ( | 22.0 - 22.5 | Penultimate aliphatic carbon. |

| C4' ( | 13.5 - 14.2 | Terminal methyl carbon. |

Experimental Protocol: Self-Validating NMR Acquisition

NCA monomers are notorious for undergoing spontaneous polymerization or hydrolysis during sample preparation. To guarantee trustworthiness, the following methodology operates as a self-validating system —designed to actively prevent degradation while simultaneously verifying the integrity of the solvent and the sample 3.

Step 1: Solvent Deacidification and Dehydration

-

Action: Obtain ampouled CDCl

(99.8% D). Prepare a glass pipette column plugged with glass wool and packed with 2 cm of activated basic alumina (Brockmann Grade I). Elute the CDCl -

Causality: Standard CDCl

undergoes photolytic degradation to produce phosgene and DCl. DCl is a strong acid that protonates the NCA nitrogen, while trace water causes hydrolysis to the amino acid, releasing CO -

Self-Validation: Run a blank NMR of the treated solvent. The water peak (1.56 ppm) must integrate to near zero, and no broad acidic protons should be visible.

Step 2: Hermetic Sample Preparation

-

Action: Inside the glovebox, dissolve 15-20 mg of the purified L-Norleucine NCA in 0.6 mL of the treated CDCl

. Transfer the homogeneous solution to a J. Young valve NMR tube. Seal the valve tightly before removing the tube from the glovebox. -

Causality: The J. Young valve provides a hermetic mechanical seal, preventing atmospheric moisture ingress during transport to the spectrometer, which is the most common failure point in NCA characterization.

Step 3: Spectrometer Calibration and Acquisition

-

Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock and shim the magnetic field.

-

For

H NMR: Set the relaxation delay (D1) to 2.0 seconds. Acquire 16-32 scans. -

For

C NMR: Set D1 to 4.0 - 5.0 seconds. Acquire 512-1024 scans.

-

-

Causality: The extended D1 delay in

C NMR is critical for the full relaxation of the quaternary C2 and C5 carbonyl carbons, ensuring they are quantitatively detectable above the baseline noise.

Step 4: Spectral Validation and Purity Assessment

-

Action: Process the FID using exponential multiplication (LB = 0.3 Hz for

H, 1.0 Hz for -

Self-Validation Checks:

-

Absence of HCl Salts: Confirm the absence of a broad signal at ~8.0-8.5 ppm (indicates residual HCl salt of the unreacted amino acid).

-

Absence of Oligomers: Confirm the

-proton (C4-H) is a sharp multiplet at ~4.30 ppm. Any baseline broadening or shifting of this peak to ~3.8-4.0 ppm definitively indicates premature ring-opening and oligomerization.

-

Iterative Validation Workflow

The logical relationship between synthesis, purification, and spectroscopic validation is continuous. If impurities are detected in Step 4, the batch must be rejected and repurified (typically via recrystallization from THF/Hexane or Celite filtration) before proceeding to ROP.

Figure 1: Self-validating NMR workflow for L-Norleucine NCA synthesis and purity verification.

References

- Full article: Large-scale synthesis of -amino acid-N-carboxyanhydrides Taylor & Francis

- N NMR spectroscopy 24—chemical shifts and coupling constants of ‐amino acid N‐carboxyanhydrides and related heterocycles ResearchG

- Polypeptide End-Capping Using Functionalized Isocyanates: Preparation of Pentablock Copolymers ResearchG

Sources

discovery and history of amino acid NCAs

An In-Depth Technical Guide to the Discovery and History of Amino Acid N-Carboxyanhydrides (NCAs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are a cornerstone of modern polymer chemistry, providing a versatile platform for the synthesis of well-defined polypeptides.[1][2] This technical guide delves into the century-long history of NCAs, from their initial discovery to the sophisticated synthetic methodologies and mechanistic understanding that underpin their contemporary applications in biomaterials, drug delivery, and therapeutic development. We will explore the pivotal discoveries, key synthetic advancements, the intricacies of their polymerization mechanisms, and the evolution of their use in creating complex polypeptide architectures.

The Genesis of a Versatile Monomer: The Discovery of NCAs

The journey of amino acid NCAs began in 1906 with the pioneering work of German chemist Hermann Leuchs.[2][3] In his seminal publications, Leuchs reported the synthesis of these cyclic and highly reactive amino acid derivatives.[3][4] His method involved the intramolecular cyclization of N-alkoxycarbonyl amino acid chlorides upon heating in a vacuum.[1] This discovery laid the fundamental groundwork for a new class of monomers that would, in time, revolutionize the field of polypeptide synthesis. These compounds, formally named oxazolidine-2,5-diones, are now widely referred to as Leuchs' anhydrides in honor of their discoverer.[1][2][5]

The initial synthesis developed by Leuchs, while groundbreaking, had its limitations, particularly the high temperatures required, which could lead to the decomposition of some NCAs.[1] This spurred further research to refine and improve the synthetic routes to these valuable monomers.

Evolution of NCA Synthesis: From Leuchs to Modern Methodologies

The quest for more efficient, scalable, and milder methods for NCA synthesis has been a continuous effort for over a century. The two major classical routes that have been widely adopted are the Leuchs method and the Fuchs-Farthing method.

The Leuchs Method

As mentioned, the original Leuchs method involves the cyclization of N-alkoxycarbonyl amino acids.[6][7] This typically involves reacting an N-alkoxycarbonyl α-amino acid with a halogenating agent like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or phosphorus trichloride (PCl₃).[8]

Experimental Protocol: Classical Leuchs Method (Conceptual)

-

Protection: The amino group of the desired amino acid is protected with an alkoxycarbonyl group (e.g., ethoxycarbonyl or methoxycarbonyl).

-

Halogenation: The protected amino acid is reacted with a halogenating agent (e.g., SOCl₂) to form the corresponding acid chloride.

-

Cyclization: The N-alkoxycarbonyl amino acid chloride is heated under vacuum (50-70 °C), inducing intramolecular cyclization to form the NCA and releasing an alkyl halide.[1]

The Fuchs-Farthing Method

A significant advancement in NCA synthesis was the development of the Fuchs-Farthing method in the 1950s.[6][7] This approach involves the direct phosgenation of unprotected α-amino acids.[5][7] This method proved to be more direct and generally applicable, providing good yields and high purity with minimal racemization.[7]

The use of highly toxic gaseous phosgene, however, presented significant safety challenges.[9][10] This led to the adoption of safer phosgene equivalents, such as diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate), which are solids and easier to handle.[5][7][8]

Experimental Protocol: Fuchs-Farthing Method using Triphosgene (Conceptual)

-

Suspension: The unprotected amino acid is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

-

Phosgenation: A solution of triphosgene in the same solvent is added to the amino acid suspension. The reaction is typically heated to drive the formation of the NCA.

-

Work-up: The reaction mixture is worked up to remove byproducts, often involving filtration and crystallization to obtain the pure NCA monomer.

Modern Innovations in NCA Synthesis

Recent research has focused on developing even safer and more efficient methods for NCA synthesis. These include:

-

Moisture-Tolerant Routes: The development of methods that use epoxides as hydrogen chloride scavengers allows for the synthesis of NCAs in open flasks using analytical-grade solvents, enhancing scalability.[1][2]

-

Photo-on-Demand Synthesis: A novel approach utilizes the in situ generation of phosgene from chloroform via photo-oxidation, offering a safer and more controlled method for NCA synthesis.[9][10]

-

Flow Chemistry: Microflow reactor technology enables rapid and mild NCA synthesis with precise control over reaction conditions, which is particularly beneficial for acid-labile substrates.[11]

Table 1: Comparison of Key NCA Synthetic Methods

| Method | Starting Material | Reagents | Key Advantages | Key Disadvantages |

| Leuchs Method | N-alkoxycarbonyl amino acid | Halogenating agents (SOCl₂, PBr₃) | Historical significance | High temperatures, potential for decomposition |

| Fuchs-Farthing Method | Unprotected amino acid | Phosgene, diphosgene, triphosgene | High yield, good purity, widely applicable | Use of highly toxic reagents |

| Modern Methods | Unprotected amino acid | Epoxides, Chloroform (photo-oxidation) | Increased safety, scalability, milder conditions | May require specialized equipment (e.g., photoreactors) |

The Mechanism of NCA Polymerization: A Tale of Two Pathways

The utility of NCAs lies in their ability to undergo ring-opening polymerization (ROP) to form polypeptides.[12][7] The polymerization process is complex due to the multiple reactive sites on the NCA monomer.[7][13] Two primary mechanisms govern the polymerization of NCAs: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[4][14]

The Normal Amine Mechanism (NAM)

The NAM is typically initiated by nucleophiles such as primary amines.[7] In this mechanism, the primary amine attacks the C5 carbonyl carbon of the NCA ring, leading to ring opening and the formation of a carbamic acid intermediate. This intermediate then decarboxylates to regenerate a primary amine at the chain end, which can then attack another NCA monomer, propagating the polymer chain.[7]

The Activated Monomer Mechanism (AMM)

The AMM is typically initiated by strong bases or tertiary amines that are not sufficiently nucleophilic to initiate via the NAM.[7][15] In this mechanism, the base deprotonates the nitrogen of the NCA monomer, forming a highly nucleophilic N-anion. This "activated monomer" then attacks another NCA monomer, propagating the polymerization.[7]

The choice of initiator and reaction conditions dictates which mechanism will predominate, thereby influencing the molecular weight, polydispersity, and end-group fidelity of the resulting polypeptide. The control over these polymerization mechanisms has been a central theme in the development of well-defined polypeptide-based materials.

Key Figures and Their Contributions

Beyond Leuchs, several other scientists have made seminal contributions to the field of NCA chemistry:

-

Wessely and Watson: Conducted systematic investigations into NCA synthesis and were among the first to report on the amine-initiated polymerization mechanism.[7]

-

Fuchs and Farthing: Developed the widely used method of synthesizing NCAs from unprotected amino acids and phosgene.[5][7]

-

Woodward and Schramm: Explored the use of NCAs in the synthesis of protein analogs, demonstrating their potential for creating complex polypeptide structures.[16]

-

Katchalski-Katzir and Sela: Made extensive contributions to the understanding of NCA polymerization and the synthesis of a wide variety of polypeptides and copolypeptides, laying the groundwork for many subsequent developments.[13][17]

Modern Applications and Future Outlook

The ability to synthesize well-defined polypeptides through NCA polymerization has led to a wide range of applications, particularly in the biomedical field.

-

Drug Delivery: Polypeptides are used to create nanoparticles, hydrogels, and other carriers for targeted drug delivery.[2][4] An early and prominent example is Glatiramer Acetate (Copaxone®) , a random copolymer of four amino acids used to treat multiple sclerosis, which is synthesized via NCA polymerization.[2][4]

-

Tissue Engineering: The biocompatibility and biodegradability of polypeptides make them excellent materials for tissue scaffolds and regenerative medicine.[2]

-

Antimicrobial Agents: Synthetic polypeptides are being developed as mimics of natural antimicrobial peptides to combat drug-resistant bacteria.[2]

-

Therapeutic Proteins and Peptides: The controlled synthesis of polypeptides allows for the creation of analogs of therapeutic proteins and peptides with improved stability and efficacy.

The field of NCA chemistry continues to evolve, with ongoing research focused on developing novel initiators for controlled polymerization, creating more complex polypeptide architectures (e.g., block copolymers, star-shaped polymers), and expanding the range of functionalized NCA monomers.[3][7] These advancements promise to further broaden the applications of polypeptides in medicine and materials science.

Conclusion

From its discovery by Hermann Leuchs over a century ago, the amino acid N-carboxyanhydride has grown from a chemical curiosity to an indispensable tool in the synthesis of advanced biomaterials. The historical development of NCA synthesis and the elucidation of their polymerization mechanisms have provided a robust platform for the creation of a vast array of polypeptide structures with tailored properties. As research continues to refine and expand the capabilities of NCA chemistry, the impact of these versatile monomers on drug development, regenerative medicine, and materials science is set to grow ever larger.

References

-

Wikipedia. Amino acid N-carboxyanhydride. [Link]

- Grokipedia. Amino acid N-carboxyanhydride.

-

Kricheldorf, H. R. (2006). Polypeptides and 100 years of chemistry of alpha-amino acid N-carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752-5784. [Link]

-

Guerrero-Sanchez, C., et al. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. [Link]

-

Tao, X., et al. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry. [Link]

-

Daly, W. H., & Poché, D. (2016). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Taylor & Francis Online. [Link]

-

Lu, H., & Cheng, J. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. ACS Publications. [Link]

-

PMC Isochem. (2022). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. [Link]

-

Okada, T., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega. [Link]

-

Okada, T., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. PMC. [Link]

-

Lu, H., & Cheng, J. (2018). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols. [Link]

-

Koyama, Y. (2017). Amino acid NCA polymerization: A century of misconceptions. ResearchGate. [Link]

-

Zhang, Y., et al. (2019). Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions. PMC. [Link]

-

Guerrero-Sanchez, C., et al. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PMC. [Link]

- Google Patents. (2009). A process for the preparation of alanine-nca (alanine-n-carboxyanhydride)

-

Daly, W. H., & Poché, D. (2016). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis. [Link]

- Google Patents. (2002).

-

Pochan, D. J., et al. (2011). Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. MPG.PuRe. [Link]

-

ChemRxiv. (2021). Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. [Link]

-

ResearchGate. (2022). Synthesis of α-Amino Acid N-Carboxyanhydrides. [Link]

-

Katchalski, E., et al. (1954). Theoretical Analysis of the Polymerization Kinetics of N-Carboxy-α-amino Acid Anhydrides. Journal of the American Chemical Society. [Link]

-

Ling, J., et al. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. PNAS. [Link]

-

Woodward, R. B., & Schramm, C. H. (1947). SYNTHESIS OF PROTEIN ANALOGS. Journal of the American Chemical Society. [Link]

Sources

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Polypeptides and 100 years of chemistry of alpha-amino acid N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmcisochem.fr [pmcisochem.fr]

- 5. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 6. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.mpg.de [pure.mpg.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Beyond Linezolid: A Technical Guide to the Biological Evaluation and Design of Novel Oxazolidinone Derivatives

Introduction: The Pharmacophore and the P-Site

Oxazolidinones represent the first truly new class of synthetic antibiotics to reach the clinic in decades, primarily deployed as "last-resort" agents against multidrug-resistant Gram-positive pathogens (MRSA, VRE, M. tuberculosis). Unlike β-lactams or aminoglycosides, their efficacy stems from a unique interaction with the 50S ribosomal subunit , specifically targeting the 23S rRNA .

For the medicinal chemist and pharmacologist, the challenge is no longer just potency; it is decoupling the antibacterial activity from the class-inherent toxicities (myelosuppression via mitochondrial inhibition) and monoamine oxidase (MAO) inhibition. This guide dissects the biological evaluation workflows required to validate next-generation derivatives.

Mechanism of Action (MoA)

Oxazolidinones function as protein synthesis inhibitors.[1][2][3][4] However, unlike macrolides that block the exit tunnel, oxazolidinones bind to the P-site (peptidyl-transferase center) of the 50S subunit. This binding prevents the formation of the 70S initiation complex by interfering with the positioning of fMet-tRNA.

DOT Diagram: Mechanism of Action

Figure 1: The interference of oxazolidinones with the 50S ribosomal subunit, preventing the formation of the functional initiation complex.[5]

Structure-Activity Relationship (SAR) & Design Logic

The biological activity of this class is tightly governed by three structural pillars. Modifications here dictate the balance between antibacterial potency and mitochondrial toxicity.

| Structural Region | Critical Feature | Biological Impact |

| Core Ring | C-5 Stereochemistry | The (S)-configuration is essential for antibacterial activity.[6] The (R)-enantiomer is biologically inert against bacteria but may still contribute to toxicity. |

| N-Aryl Group | Fluorine Substitution | A fluorine atom at the meta position (relative to the N-linkage) typically increases potency by 4-8x (e.g., Linezolid). |

| C-5 Side Chain | Acyl-aminomethyl group | In Linezolid, this is an acetamide.[1][5] In Tedizolid, a hydroxyl group and a heteroaromatic ring (tetrazole) enhance binding affinity and overcome cfr-mediated resistance. |

Design Insight: Current research focuses on the C-ring (the distal ring). Replacing the morpholine ring of Linezolid with fused heterocycles (as in Radezolid) or bi-aryl systems can drastically improve potency against resistant strains and reduce MAO inhibition.

Biological Evaluation Protocols

To validate a new derivative, a self-validating screening cascade is required. The following protocols prioritize reproducibility and mechanistic clarity.

Protocol A: Mitochondrial Protein Synthesis (MPS) Inhibition

The primary driver of oxazolidinone-induced myelosuppression.

Objective: Quantify the selectivity index (Bacteria vs. Mitochondria). System: Rat heart mitochondria or permeabilized HL-60 cells.

-

Isolation: Isolate mitochondria using differential centrifugation in mannitol-sucrose buffer (pH 7.4).

-

Incubation: Resuspend mitochondria (1 mg protein/mL) in translation buffer containing an ATP-generating system (pyruvate/malate), GTP, and a mixture of amino acids minus methionine.

-

Treatment: Add the test oxazolidinone (0.1 µM – 100 µM). Include Chloramphenicol as a positive control (known mitochondrial inhibitor).

-

Labeling: Pulse with [35S]-Methionine (10–20 µCi/mL) for 60 minutes at 30°C.

-

Precipitation: Stop reaction with 5% trichloroacetic acid (TCA). Heat at 90°C for 10 mins to hydrolyze tRNA.

-

Quantification: Filter precipitates onto glass fiber filters, wash, and count radioactivity via liquid scintillation.

-

Data Output: Calculate IC50. Target: IC50 (Mito) > 10x MIC (Bacteria).

Protocol B: MAO-A Inhibition Assay

Critical for assessing drug-drug interaction risks (Serotonin Syndrome).

Objective: Determine if the derivative inhibits Monoamine Oxidase A. System: Recombinant Human MAO-A.

-

Substrate: Use Kynuramine (non-fluorescent), which is oxidized by MAO to 4-hydroxyquinoline (fluorescent).[7]

-

Reaction Mix: In black 96-well plates, mix 0.1 M potassium phosphate buffer (pH 7.4), test compound, and hMAO-A enzyme (0.015 mg/mL).

-

Initiation: Add Kynuramine (50 µM final).

-

Kinetics: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with 2N NaOH.

-

Detection: Measure fluorescence (Ex: 310 nm / Em: 400 nm).

-

Validation: Use Clorgyline as a specific MAO-A inhibitor control.

Resistance Profiles & Mechanisms

Resistance to oxazolidinones is rare but increasing. It occurs via two primary pathways: target modification and efflux/protection.

DOT Diagram: Resistance Pathways

Figure 2: The primary mechanisms of oxazolidinone resistance. The cfr gene is particularly dangerous as it confers cross-resistance to phenicols and lincosamides.

Key Consideration for Researchers: When designing new derivatives, they must be screened against S. aureus strains carrying the cfr gene . Tedizolid retains activity here because its D-ring allows for additional binding interactions that bypass the methylated A2503 residue.

Emerging Classes: The Next Generation

To overcome the limitations of Linezolid, two major design strategies have emerged in the 2024-2025 landscape:

Bis-Oxazolidinones

Linking two oxazolidinone pharmacophores via a flexible spacer.

-

Rationale: Dual binding sites on the ribosome or spanning the ribosomal tunnel.

-

Status: High potency but often suffers from physicochemical issues (solubility).

Hybrid Molecules (The "Chimeric" Approach)

Covalently linking an oxazolidinone to another antibiotic class, typically a Fluoroquinolone .

-

Rationale: "Dual-Targeting" (Ribosome + DNA Gyrase).[1] This reduces the frequency of resistance, as a bacterium would need simultaneous mutations in two distinct targets.

-

Example: Cadazolid (Hybrid with quinolone features).[1]

Comparative Data Summary

| Compound | Generation | Target | Activity vs. cfr+ Strains | MAO Inhibition Risk |

| Linezolid | 1st | 23S rRNA | Poor | Moderate |

| Tedizolid | 2nd | 23S rRNA | High | Low |

| Radezolid | Next-Gen | 23S rRNA | High | Low |

| Hybrid (Quinolone) | Experimental | 23S rRNA + Gyrase | Very High | Variable |

References

-

Swaney, S. M., et al. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria.[2][3][8][9][10] Antimicrobial Agents and Chemotherapy.[1] Link

-

Long, K. S., et al. (2006). The Cfr rRNA methyltransferase confers resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics.[11][12][13][14] Antimicrobial Agents and Chemotherapy.[1] Link

-

McKee, E. E., et al. (2006). Inhibition of mammalian mitochondrial protein synthesis by oxazolidinones.[4][15][16] Antimicrobial Agents and Chemotherapy.[1] Link

-

Im, W., et al. (2011). Structure–activity relationships of novel oxazolidinone derivatives. European Journal of Medicinal Chemistry. Link

-

Burdette, B. C., et al. (2025).[1][15] Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics. Nucleic Acids Research. Link

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 7. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

- 10. ovid.com [ovid.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Emergence of Linezolid Resistance Genes optrA and cfr(D) in an Enterococcus saccharolyticus from Chicken - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nationwide Surveillance of Novel Oxazolidinone Resistance Gene optrA in Enterococcus Isolates in China from 2004 to 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Coexistence of the Oxazolidinone Resistance–Associated Genes cfr and optrA in Enterococcus faecalis From a Healthy Piglet in Brazil [frontiersin.org]

- 15. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxidative Metabolism, and Ultrastructure) Induced by Linezolid and Tedizolid at Clinically Relevant Concentrations in Cultured Human HL-60 Promyelocytes and THP-1 Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (S)-4-Butyloxazolidine-2,5-dione and L-Leucine NCA

This guide provides a rigorous technical analysis of (S)-4-Butyloxazolidine-2,5-dione (commonly known as L-Norleucine NCA ) and its structural relationship to L-Leucine NCA ((S)-4-Isobutyloxazolidine-2,5-dione).[1][2]

Comparative Synthesis, Polymerization Kinetics, and Structural Applications

Executive Summary & Nomenclature Analysis

In the field of polypeptide synthesis and drug delivery, the precise control of side-chain architecture is paramount. This guide differentiates two structural isomers that are often conflated due to nomenclature similarities:

-

(S)-4-Butyloxazolidine-2,5-dione: Derived from L-Norleucine (n-butyl side chain).[1][2]

-

(S)-4-Isobutyloxazolidine-2,5-dione: Derived from L-Leucine (isobutyl side chain).[1][2]

While L-Leucine NCA is the standard for generating hydrophobic,

Structural Comparison

| Compound | IUPAC Name | Side Chain | CAS No.[2] | Key Feature |

| L-Norleucine NCA | (S)-4-Butyloxazolidine-2,5-dione | 29774-90-1 | High flexibility, linear hydrophobicity | |

| L-Leucine NCA | (S)-4-Isobutyloxazolidine-2,5-dione | 3190-70-3 | Strong |

Synthesis Protocols: The Fuchs-Farthing Method & Modern Improvements

Both NCAs are synthesized via the phosgenation of their respective

Optimized Synthesis Workflow

The traditional Fuchs-Farthing method uses phosgene (or triphosgene) in THF or Dioxane.[2] For these hydrophobic NCAs, the Deming Method (Flash Chromatography) or the Limonene Scavenger Method is recommended to remove acidic impurities that terminate polymerization.

Protocol: Triphosgene-Mediated Cyclization

-

Reagents: Suspend L-Norleucine (or L-Leucine) in dry THF under

. Add 0.35 eq of triphosgene. -

Reaction: Heat to 50°C. The amino acid dissolves as the NCA forms.

-

Scavenging (Critical): Add

-pinene or limonene to scavenge HCl byproducts.[2] This prevents the acid-catalyzed attack on the NCA ring.[2] -

Purification:

-

Precipitation: Add dry hexane to the THF solution to crystallize the NCA.

-

Glovebox Workup: For ultra-high MW polymers, perform flash chromatography on silica gel inside a glovebox using dry ethyl acetate/hexane.

-

Reaction Pathway Diagram

The following diagram illustrates the cyclization pathway and the critical divergence between the n-butyl (Norleucine) and isobutyl (Leucine) structures.[2]

Caption: Comparative synthesis pathway. The side-chain identity (R) determines the final NCA isomer, but the cyclization kinetics remain similar.[2]

Polymerization Kinetics: Ring-Opening Polymerization (ROP)

The "relation" between these NCAs is most critical during polymerization.[1][2] The side-chain steric profile dictates the rate of propagation and the secondary structure of the resulting polypeptide.

Mechanism: Normal Amine vs. Activated Monomer

Two competing mechanisms drive the polymerization.

-

Normal Amine Mechanism (NAM): The terminal amine of the growing chain attacks the C-5 carbonyl of the NCA. This is the desired pathway for controlled MW.

-

Activated Monomer Mechanism (AMM): The base deprotonates the NCA nitrogen, creating a nucleophilic monomer that attacks the active chain end. This leads to uncontrolled MW and side reactions.

Impact of Side Chain:

-

L-Leucine NCA: The bulky isobutyl group provides steric shielding, which can slow down the propagation rate slightly compared to linear side chains, but it strongly stabilizes the

-helical conformation of the growing chain. -

L-Norleucine NCA: The linear n-butyl group is less sterically demanding near the backbone but has higher conformational freedom.[1][2] This results in faster initial kinetics but a potentially less rigid helix in the early stages of polymerization.

Kinetic Workflow Diagram[2]

Caption: ROP mechanism highlighting where the side-chain sterics of Leucine vs. Norleucine influence the reaction rate and secondary structure formation.

Applications & Structural Utility

Why choose (S)-4-Butyloxazolidine-2,5-dione (Norleucine) over the standard Leucine NCA?

-

Isomeric Probes in NMR: Poly(L-norleucine) serves as an excellent reference standard in solid-state NMR studies of membrane proteins.[1][2] The linear side chain has distinct chemical shifts compared to the branched leucine, allowing researchers to distinguish introduced hydrophobic domains from native leucine residues.

-

Modulating Peptide Packing: In drug delivery vehicles (e.g., block copolypeptide vesicles), the packing density of the hydrophobic core determines stability.

-

Poly(L-Leucine):[1][2] Forms tightly packed, rigid cores due to the "interlocking" nature of the isobutyl groups in an

-helix. -

Poly(L-Norleucine): Forms a hydrophobic core with similar polarity but different fluidity. The linear chains cannot interlock as effectively as the branched isobutyl groups, often leading to "softer" assemblies or lower melting transitions.

-

-

Protease Resistance: Replacing Leucine with Norleucine in peptide sequences can improve resistance to specific proteases that recognize the natural isobutyl side chain, extending the half-life of therapeutic peptides.

References

-

Deming, T. J. (2000).[2] "Methodology for Preparation of Polypeptides: Control of Polymerization Kinetics." Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Kricheldorf, H. R. (2006).[2] "Polypeptides and 100 Years of Chemistry of

-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition. Link[1][2] -

Arfmann, H. A., et al. (1977).[2][4] "Conformational properties of L-leucine, L-isoleucine, and L-norleucine side chains in L-lysine copolymers." Biopolymers.[2][4] Link

-

PubChem. (2024).[2] "(S)-4-isobutyloxazolidine-2,5-dione (L-Leucine NCA)."[1][2] National Library of Medicine. Link[1][2]

-

ChemicalBook. (2024).[2] "(S)-4-Butyloxazolidine-2,5-dione (L-Norleucine NCA)."[1][2] ChemicalBook CAS Database. Link

Sources

- 1. 3190-70-3|(S)-4-Isobutyloxazolidine-2,5-dione|BLD Pharm [bldpharm.com]

- 2. (S)-4-isobutyloxazolidine-2,5-dione | C7H11NO3 | CID 10236023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational properties of L-leucine, L-isoleucine, and L-norleucine side chains in L-lysine copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Controlled Synthesis of PEG-b-Poly(L-Leucine) Block Copolymers via NCA Ring-Opening Polymerization

This Application Note is structured as a high-level technical guide for the synthesis of block copolymers utilizing (4S)-4-isobutyl-1,3-oxazolidine-2,5-dione , commonly referred to as L-Leucine N-Carboxyanhydride (L-Leu-NCA) .

Introduction & Scientific Rationale

The compound (4S)-4-isobutyl-1,3-oxazolidine-2,5-dione is the N-carboxyanhydride (NCA) derivative of the amino acid L-Leucine. It serves as the critical monomer for the synthesis of Poly(L-Leucine) (PLL) , a hydrophobic polypeptide capable of forming stable

When copolymerized with hydrophilic blocks such as Polyethylene Glycol (PEG) , the resulting amphiphilic block copolymers (e.g., PEG-b-PLL ) self-assemble into robust polymeric micelles or vesicles. These structures are highly valued in drug development for their ability to encapsulate hydrophobic therapeutics within the PLL core while maintaining colloidal stability via the PEG corona.

Key Technical Challenges

-

Moisture Sensitivity: NCAs are highly susceptible to hydrolysis. Trace water initiates uncontrolled polymerization, leading to broad dispersity (

) and low molecular weight. -

Purity Requirements: Impurities such as residual acid (HCl) or isocyanates act as chain terminators.

-

Secondary Structure: The strong tendency of PLL to form

-helices can lead to aggregation or gelation during synthesis if solvent choice is suboptimal.

Pre-Synthesis Considerations (The "Expertise" Pillar)

Before initiating synthesis, the following environmental controls must be established to ensure a "self-validating" protocol.

| Parameter | Requirement | Rationale |

| Atmosphere | Nitrogen/Argon Glovebox (<1 ppm | NCAs hydrolyze instantly in ambient air. Schlenk lines are acceptable but higher risk. |

| Solvents | Anhydrous DMF or THF | DMF prevents helical aggregation of the growing peptide chain. THF is viable for short blocks. |

| Glassware | Flame-dried / Silanized | Surface hydroxyls on glass can initiate ROP, causing "dead" chains. |

| Reagents | Triphosgene (Solid) | Safer alternative to phosgene gas for NCA synthesis; easier to weigh and handle. |

Protocol A: Monomer Synthesis (L-Leu-NCA)

Objective: Convert L-Leucine to high-purity L-Leu-NCA using the Fuchs-Farthing method with Triphosgene.

Reagents

-

L-Leucine (Reagent Grade, dried in vacuo)

-

Triphosgene (Bis(trichloromethyl) carbonate)

- -Pinene (HCl scavenger)

-

Anhydrous THF or Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology

-

Suspension: In a flame-dried Schlenk flask equipped with a reflux condenser, suspend L-Leucine (5.0 g, 38.1 mmol) in anhydrous THF (100 mL) .

-

Scavenger Addition: Add

-Pinene (1.2 eq) . Expert Note: Pinene sequesters the HCl byproduct, preventing acid-catalyzed side reactions without neutralizing the amine. -

Cyclization: Add Triphosgene (0.4 eq, 15.2 mmol) . Heat the mixture to 50°C under inert atmosphere.

-

Observation: The suspension will gradually clear as the amino acid converts to the soluble NCA. Reaction time is typically 2–4 hours.

-

-

Completion Check: Analyze an aliquot via FTIR. Look for the appearance of characteristic anhydride doublets at 1850 cm⁻¹ and 1785 cm⁻¹ .

-

Work-up:

-

Evaporate solvent in vacuo to yield an oily residue.

-

Redissolve in a minimal amount of anhydrous Ethyl Acetate inside the glovebox.

-

-

Purification (Critical):

-

Precipitate by adding the EtOAc solution dropwise into cold anhydrous Hexane (-20°C) .

-

Repeat recrystallization 3 times .

-

Validation: The final crystals should be white/colorless. A melting point of 77–79°C confirms purity.

-

Protocol B: Block Copolymer Synthesis (PEG-b-PLL)

Objective: Ring-Opening Polymerization (ROP) of L-Leu-NCA using a mPEG-NH₂ macroinitiator.

Reaction Scheme Visualization

Protocol Steps

-

Macroinitiator Preparation:

-

Dry mPEG-NH₂ (Mw 5,000 Da) by azeotropic distillation with toluene or drying in a vacuum oven at 40°C for 24 hours.

-

Calculation: Target Degree of Polymerization (DP) = 50.

-

Molar ratio [NCA]₀ / [Initiator]₀ = 50.

-

-

Dissolution:

-

In a glovebox, dissolve dry mPEG-NH₂ (0.5 mmol) in anhydrous DMF (10 mL) .

-

Dissolve purified L-Leu-NCA (25 mmol) in anhydrous DMF (15 mL) separately.

-

-

Initiation:

-

Rapidly add the NCA solution to the initiator solution under vigorous stirring.

-

Seal the vessel tightly.

-

-

Polymerization:

-

Stir at 25°C for 48–72 hours .

-

Monitoring: Monitor FTIR for the disappearance of the NCA anhydride peaks (1850/1785 cm⁻¹).

-

-

Isolation:

-

Precipitate the polymer into a large excess of Diethyl Ether .[1]

-

Centrifuge and wash the pellet 2x with ether to remove unreacted monomer.

-

Dry under high vacuum.

-

Characterization & Data Interpretation

A successful synthesis must meet the criteria in the table below.

| Technique | Target Observation | Interpretation |

| ¹H NMR (TFA-d) | Peak at 3.6 ppm (PEG) and 0.9 ppm (Leu-methyl) | Integration ratio confirms block composition and molecular weight. |

| FTIR | Amide I (1650 cm⁻¹) & Amide II (1540 cm⁻¹) | Confirms polypeptide backbone formation. |

| GPC (DMF + LiBr) | Unimodal peak, Low PDI (< 1.2) | Low PDI indicates "living" polymerization without termination. |

| Circular Dichroism | Minima at 208 nm & 222 nm | Confirms |

Troubleshooting Guide (Expert Insights)

-

Problem: High PDI (> 1.4) or bimodal distribution.

-

Cause: Impure monomer (residual acid) or slow initiation.[1]

-

Fix: Re-purify NCA via flash chromatography (silica gel, anhydrous EtOAc/Hexane) immediately before use.

-

-

Problem: Reaction turns cloudy/gels.

-

Cause: PLL block aggregating/crystallizing.

-

Fix: Ensure DMF is used (good solvent for helices). If using THF, add LiCl to disrupt hydrogen bonding.

-

Experimental Workflow Diagram

References

-

Daly, W. H., & Poché, D. (1988). The preparation of N-carboxyanhydrides of α-amino acids using bis(trichloromethyl) carbonate. Tetrahedron Letters, 29(46), 5859-5862. Link

-

Deming, T. J. (1997). Facile synthesis of high molecular weight, controlled polypeptide-block-copolymers. Nature, 390, 386–389. Link

-

Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Link

-

Hadjichristidis, N., et al. (2009). Polypeptides via Ring-Opening Polymerization of N-Carboxyanhydrides. Chemical Reviews, 109(11), 5528–5578. Link

Sources

Application Note: Advanced Protocol for the Controlled Ring-Opening Polymerization of (S)-4-Butyloxazolidine-2,5-dione

Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Professionals Molecule Focus: (S)-4-Butyloxazolidine-2,5-dione (L-Norleucine N-Carboxyanhydride; L-Nle NCA)

Introduction & Mechanistic Rationale

The synthesis of highly defined, hydrophobic polypeptide blocks is a critical step in the development of micellar drug delivery systems and self-assembling biomaterials. (S)-4-Butyloxazolidine-2,5-dione, commonly known as L-norleucine N-carboxyanhydride (L-Nle NCA), is the cyclic monomer used to synthesize poly(L-norleucine)—a polypeptide renowned for its robust, stable

However, the ring-opening polymerization (ROP) of NCAs is notoriously sensitive to moisture and basic impurities. As a Senior Application Scientist, it is crucial to understand the causality behind polymerization failure: the competition between the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) [1].

-

The Problem (AMM): When conventional primary amines (e.g., hexylamine) are used as initiators, they can act as nucleophiles (driving the desired NAM) or as bases. If they act as bases, they deprotonate the N3 position of the NCA ring, generating an NCA anion. This triggers the AMM pathway, leading to rapid, uncontrolled chain growth, dead-end polymer chains, and broad molecular weight dispersity (Đ > 1.3).

-

The Solution (HMDS): To achieve strictly controlled, "living" polymerization, this protocol utilizes Hexamethyldisilazane (HMDS). HMDS circumvents the AMM pathway entirely. Instead of direct nucleophilic attack, the N–Si bond of HMDS is cleaved, transferring a trimethylsilyl (TMS) group to the propagating chain end to form a TMS-carbamate (TMS-CBM) intermediate. This intermediate suppresses premature decarboxylation and eliminates the basicity of the propagating amine, ensuring predictable molecular weights and ultra-low dispersity (Đ < 1.1) [2].

Mechanistic pathways of NCA ring-opening polymerization illustrating the HMDS advantage.